2-Methyl-1-methylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole
Overview
Description
2-Methyl-1-methylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 2-Methyl-1-methylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole involves several steps. One common method includes the reaction of indole derivatives with sulfonyl chlorides under basic conditions. The reaction typically requires a solvent like dichloromethane and a base such as triethylamine. The mixture is stirred at room temperature, and the product is purified using column chromatography .
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
2-Methyl-1-methylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole undergoes various chemical reactions, including:
Scientific Research Applications
2-Methyl-1-methylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1-methylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-1-methylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in the synthesis of pharmaceuticals and as a research tool.
Compared to these compounds, this compound is unique due to its specific sulfonyl and piperidinyl substitutions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-methyl-1-methylsulfonyl-5-piperidin-1-ylsulfonyl-2,3-dihydroindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-12-10-13-11-14(6-7-15(13)17(12)22(2,18)19)23(20,21)16-8-4-3-5-9-16/h6-7,11-12H,3-5,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIPWEHIIWUHNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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